molecular formula C9H6F4O2 B14778500 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14778500
M. Wt: 222.14 g/mol
InChI Key: YUTSVMCPKOPRDT-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, methoxy, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a suitable benzaldehyde derivative is treated with fluorinating agents, methoxylating agents, and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties. The combination of fluorine, methoxy, and trifluoromethyl groups can enhance its stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6F4O2/c1-15-7-3-6(9(11,12)13)2-5(4-14)8(7)10/h2-4H,1H3

InChI Key

YUTSVMCPKOPRDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)C=O)C(F)(F)F

Origin of Product

United States

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